Dilazep dihydrochloride is a pharmaceutical compound primarily recognized for its role as a coronary vasodilator and an antiplatelet agent. It functions by inhibiting the uptake of adenosine, which leads to increased levels of this nucleoside in the extracellular environment, thereby enhancing its physiological effects. Dilazep dihydrochloride has been utilized in various therapeutic applications, including the management of angina pectoris and hypertension, and is also investigated for its potential in treating ocular hypertension.
Dilazep dihydrochloride can be synthesized from various precursor compounds through several chemical methods. It is commercially available and can be sourced from pharmaceutical suppliers and research chemical companies.
Dilazep dihydrochloride belongs to the class of benzodiazepines and is categorized as a nucleoside transporter inhibitor. Its primary pharmacological actions include vasodilation, inhibition of platelet aggregation, and modulation of cellular processes related to nucleoside transport.
The synthesis of dilazep dihydrochloride typically involves multiple steps, utilizing various chemical reagents and conditions. A general synthetic route includes:
The molecular structure of dilazep dihydrochloride can be described by its chemical formula . The compound features a central benzodiazepine core with various functional groups that contribute to its pharmacological properties.
Dilazep dihydrochloride participates in several chemical reactions, primarily involving:
The mechanism of action of dilazep dihydrochloride primarily revolves around its role as an adenosine uptake inhibitor:
Dilazep dihydrochloride has several notable applications in scientific research and clinical settings:
Dilazep dihydrochloride (chemical name: 1,4-bis[3-(3,4,5-Trimethoxybenzoyloxy)propyl]homopiperazine dihydrochloride) was initially identified as a potent coronary and cerebral vasodilator with antiplatelet properties. Early pharmacological studies established its role as an adenosine uptake inhibitor, enhancing extracellular adenosine concentrations to promote vasodilation and mitigate ischemic damage in cardiovascular tissues [1] [3]. Its molecular structure (C₃₁H₄₄N₂O₁₀·2HCl; MW: 677.62 g/mol) facilitates water solubility, distinguishing it from contemporaneous nucleoside transport inhibitors like dipyridamole [1] [3]. By the 1980s, dilazep was clinically adopted in Japan for chronic glomerulonephritis due to its ability to reduce proteinuria and glomerulosclerosis progression, attributed to improved renal blood flow and anionic charge preservation in glomerular basement membranes [2].
Today, dilazep remains a critical tool for probing nucleoside transporter biology and developing therapies for vascular and renal diseases. Research focuses on its dual capacity to modulate equilibrative nucleoside transporters (ENTs) and suppress pathological cell proliferation. In renal research, dilazep directly inhibits mesangial cell proliferation—a key mechanism in glomerulosclerosis—by arresting the G1/S cell cycle transition [2]. Concurrently, vascular studies highlight its inhibition of tissue factor (TF) expression in endothelial cells and monocytes, implicating adenosine-receptor-mediated pathways in its antithrombotic effects [6]. These multifaceted actions position dilazep as a prototype for ENT-targeted therapeutics in thrombosis, ischemia-reperfusion injury, and inflammatory vasculopathies [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7